molecular formula C10H11BrClNO B14065012 1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one

1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14065012
M. Wt: 276.56 g/mol
InChI Key: YGCPPLGERZZWSW-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one is a halogenated aromatic ketone featuring a phenyl ring substituted with an amino group (-NH₂) at the 3-position and a chloromethyl (-CH₂Cl) group at the 5-position. The propanone backbone includes a bromine atom at the 3-position, which enhances its electrophilic character.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[3-amino-5-(chloromethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H11BrClNO/c11-2-1-10(14)8-3-7(6-12)4-9(13)5-8/h3-5H,1-2,6,13H2

InChI Key

YGCPPLGERZZWSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)CCBr)N)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method starts with the bromination of 1-(3-Amino-5-(chloromethyl)phenyl)propan-1-one. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloromethyl-Substituted Aromatic Ketones

Example Compound : 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)

  • Structural Differences: 1f has a chloromethyl group at the phenyl 4-position, whereas the target compound positions it at the 5-position. The sulfanylidene (-S(O)=C(CH₃)₂) group in 1f contrasts with the 3-bromopropanone moiety in the target.
  • Physical Properties: 1f is a white solid with a melting point of 137.3–138.5°C.
  • Reactivity: Both compounds’ chloromethyl groups are susceptible to nucleophilic substitution (e.g., hydrolysis or alkylation). The amino group in the target compound may stabilize intermediates via resonance, altering reaction pathways .

Amino-Substituted Heterocycles with Anticonvulsant Activity

Example Compound: 3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole (Compound 3)

  • Structural Differences: Compound 3 features a triazole ring with a 3-amino group, while the target compound’s amino group is directly attached to a phenyl ring. The target lacks the fluorophenoxy substituent but includes a bromopropanone chain.
  • Biological Relevance: Compound 3 exhibits potent anticonvulsant activity (ED₅₀ = 1.4 mg/kg), comparable to diazepam. The target’s bromopropanone group may confer distinct pharmacokinetic properties, such as increased lipophilicity, which could influence blood-brain barrier penetration .

Brominated Ketones in Medicinal Chemistry

Example Compound : 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

  • Structural Differences: The indole core in this compound differs from the target’s phenyl ring. Both share a brominated alkyl chain, but the target’s bromine is on the propanone backbone, whereas the example has a bromomethyl group on indole.
  • Reactivity: Bromine in both compounds acts as a leaving group. The electron-withdrawing sulfonyl group in the indole derivative may accelerate substitution reactions compared to the target’s electron-donating amino group .

Chloromethyl-Thiazole Urea Derivatives

Example Compound : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a)

  • Functional Group Contrast: Urea and thiazole moieties in 8a differ from the target’s amino-phenyl and bromopropanone groups.
  • Chloromethyl Reactivity: Both compounds’ chloromethyl groups can undergo alkylation. However, the thiazole ring in 8a may direct reactivity toward heterocyclic modifications, while the target’s amino group could facilitate intramolecular cyclization .

Comparative Data Table

Property/Feature Target Compound 1f Compound 3 Indole Derivative
Core Structure 3-Amino-5-(chloromethyl)phenyl bromopropanone 4-(Chloromethyl)phenyl sulfanylidene Triazole with fluorophenoxy Indole with bromomethyl sulfonyl
Halogen Positions Br (propanone), Cl (phenyl) Cl (phenyl) Cl (phenyl), F (phenoxy) Br (indole), Cl (none)
Key Functional Groups -NH₂, -CH₂Cl, -COCH₂Br -S(O)=C(CH₃)₂, -CH₂Cl -NH₂ (triazole), -O-C₆H₃F -SO₂Ph, -CH₂Br
Melting Point Not reported 137.3–138.5°C Not reported Not reported
Biological Activity Not reported Not reported Anticonvulsant (ED₅₀ = 1.4 mg/kg) Not reported

Biological Activity

The compound 1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one is a member of the class of organic compounds that exhibit significant biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure

The compound possesses a complex structure characterized by the following functional groups:

  • Amino group : Contributes to its reactivity and interaction with biological targets.
  • Chloromethyl group : Enhances lipophilicity, aiding in membrane permeability.
  • Bromopropanone moiety : Imparts reactivity towards nucleophiles.

Structural Formula

C12H14BrClN2O\text{C}_{12}\text{H}_{14}\text{BrClN}_{2}\text{O}

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The presence of halogen substituents (like chlorine and bromine) enhances its antimicrobial efficacy by improving membrane permeability and interaction with bacterial cell walls.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Methicillin-resistant S. aureus (MRSA)16 µg/mL
Escherichia coli128 µg/mL

Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and caspase-7.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study examining the effects on MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, the compound exhibited IC50 values indicating potent cytotoxicity:

  • MCF-7 Cell Line : IC50 = 5.0 µM
  • U-937 Cell Line : IC50 = 4.2 µM

This suggests that the compound may serve as a potential lead for developing new anticancer agents.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis via caspase activation
U-9374.2G1 phase arrest and apoptosis

The biological activity of This compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : It has been shown to inhibit cell cycle progression, particularly at the G1 phase.
  • Antimicrobial Action : Its ability to disrupt bacterial cell walls contributes to its effectiveness against various pathogens.

Molecular Docking Studies

Molecular docking studies suggest that the compound binds effectively to specific targets in cancer cells, enhancing its anticancer activity. The binding affinity was found to be comparable to known anticancer drugs.

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